Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a chemical compound with the molecular formula and a molecular weight of approximately 221.11 g/mol. It is a derivative of thiourea, characterized by the presence of a dichlorophenyl group at the first position and a methyl group at the second position of the thiourea structure. The compound is recognized for its unique structural features, including two chlorine atoms on the aromatic ring, which significantly influence its chemical behavior and biological activity .
The specific reactivity of 1-(2,6-dichlorophenyl)-2-methyl-isothiourea may vary based on the substituents present on the thiourea scaffold .
Isothiourea compounds exhibit a range of biological activities, including:
The presence of the dichlorophenyl group is believed to enhance these biological activities by increasing lipophilicity and altering receptor interactions .
The synthesis of 1-(2,6-dichlorophenyl)-2-methyl-isothiourea typically involves:
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has several applications:
Studies on interaction profiles indicate that isothioureas can interact with various biological targets:
These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of isothioureas.
Several compounds share structural similarities with 1-(2,6-dichlorophenyl)-2-methyl-isothiourea. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)thiourea | Chlorine substitution on phenyl ring | Known for strong enzyme inhibition |
| 1-(2-Chlorophenyl)thiourea | Single chlorine substitution | Exhibits different biological activity |
| 1-(Phenyl)thiourea | Unsubstituted phenyl group | Baseline compound for comparison |
| 1-(3-Nitrophenyl)thiourea | Nitro group on phenyl | Potentially higher reactivity due to nitro |
| 2-Methylthiourea | Methyl group at position two | Simpler structure with less biological activity |
The uniqueness of 1-(2,6-dichlorophenyl)-2-methyl-isothiourea lies in its dual chlorine substitution pattern which enhances its lipophilicity and biological interactions compared to other similar compounds .
Thiophosgene-mediated synthesis represents one of the most established methodologies for preparing isothiourea derivatives, including 1-(2,6-dichlorophenyl)-2-methyl-isothiourea [9]. The reaction mechanism involves the electrophilic character of thiophosgene, where both chlorine atoms create a positively charged carbon center that readily reacts with nucleophilic amines [13]. The fundamental reaction proceeds through a two-step mechanism involving initial nucleophilic attack followed by elimination of hydrogen chloride [3].
The synthesis pathway typically begins with the reaction of primary amines with thiophosgene in the presence of a suitable base [9]. For the preparation of 1-(2,6-dichlorophenyl)-2-methyl-isothiourea, the process involves the condensation of 2,6-dichloroaniline derivatives with methylated thiourea precursors under controlled conditions [6]. The reaction mechanism proceeds via formation of a thiocarbamyl chloride intermediate, which subsequently eliminates hydrogen chloride to form the desired isothiourea product [3].
Temperature control emerges as a critical parameter in thiophosgene-mediated synthesis, with optimal reaction conditions typically maintained between 0°C and 25°C to prevent decomposition of reactive intermediates [13]. The reaction medium significantly influences product yield, with acetone and dichloromethane proving most effective for maintaining stable reaction conditions [6]. Research findings indicate that the presence of calcium carbonate as a base facilitates the elimination of hydrogen chloride while minimizing side reactions [14].
The mechanistic pathway involves initial coordination of the amine nitrogen to the electrophilic carbon center of thiophosgene, followed by intramolecular rearrangement and elimination [9]. The electronic properties of the 2,6-dichloroaniline substrate significantly influence reaction kinetics, with the electron-withdrawing chlorine substituents reducing nucleophilicity and requiring extended reaction times [16]. Experimental data demonstrate that reaction completion typically occurs within 2-6 hours under optimized conditions, with yields ranging from 65% to 85% depending on substrate reactivity [14] [25].
Nucleophilic substitution reactions involving 2,6-dichloroaniline derivatives follow well-established mechanistic pathways that are fundamental to isothiourea synthesis [4]. The reactivity of 2,6-dichloroaniline is significantly influenced by the electron-withdrawing nature of the chlorine substituents, which reduce the nucleophilicity of the amine group while simultaneously activating aromatic positions toward nucleophilic attack [39]. The compound exhibits stability under normal temperatures and pressures, with decomposition products including hydrogen chloride and nitrogen oxides under extreme conditions [37].
The nucleophilic substitution mechanism typically proceeds through an addition-elimination pathway when 2,6-dichloroaniline derivatives react with electrophilic thiocarbonyl compounds [4]. The reaction kinetics are governed by the electronic characteristics of the dichlorophenyl system, where the chlorine atoms at positions 2 and 6 create a sterically hindered environment that influences approach of nucleophiles [16]. Research demonstrates that the reaction rate is enhanced in polar aprotic solvents, with acetonitrile and dimethylformamide providing optimal conditions for nucleophilic substitution [15].
The regioselectivity of nucleophilic substitution reactions with 2,6-dichloroaniline derivatives is primarily controlled by steric factors rather than electronic effects [16]. Computational studies reveal that the Mulliken charges on the aromatic carbon atoms adjacent to the amine group exhibit reduced electron density, making these positions less susceptible to nucleophilic attack [16]. Experimental observations confirm that substitution reactions preferentially occur at the amine nitrogen rather than at aromatic carbon centers under standard reaction conditions [25].
Reaction optimization studies indicate that the choice of base significantly affects both reaction rate and product selectivity [25]. Triethylamine and diisopropylethylamine emerge as preferred bases, providing sufficient basicity to facilitate nucleophilic substitution while minimizing competing elimination reactions [25]. Temperature effects follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature, though elevated temperatures above 60°C promote undesired side reactions [35].
Microwave-assisted synthesis has emerged as a powerful methodology for optimizing the preparation of isothiourea compounds, offering significant advantages in terms of reaction time reduction and yield enhancement [5] [19]. The dielectric heating mechanism inherent to microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and ensuring consistent reaction conditions [15] [40]. For isothiourea synthesis, microwave conditions typically reduce reaction times from several hours to minutes while maintaining or improving product yields [5].
The optimization of microwave-assisted synthesis requires careful consideration of several key parameters, including microwave power, temperature, reaction time, and solvent selection [15] [40]. Solvents with high dielectric loss tangent values, such as dimethylformamide and dimethyl sulfoxide, couple effectively with microwave energy and provide rapid heating of the reaction mixture [15]. Research demonstrates that optimal microwave power settings range from 300 to 600 watts, corresponding to reaction temperatures between 110°C and 190°C [15].
The following table summarizes optimized microwave synthesis parameters for isothiourea compounds:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Power (Watts) | 300-600 | Direct correlation up to 600W [15] |
| Temperature (°C) | 110-190 | Optimal at 150-170°C [15] |
| Time (minutes) | 5-15 | Completion within 10 minutes [5] |
| Solvent tan δ | >0.5 | High dielectric loss enhances heating [15] |
Scaling considerations for microwave-assisted synthesis demonstrate that reaction efficiency is maintained across different vessel sizes, though power density adjustments may be required for larger scale preparations [5]. The uniform heating characteristics of microwave irradiation provide consistent results when scaling from analytical to preparative quantities [19].
Purification of 1-(2,6-dichlorophenyl)-2-methyl-isothiourea requires systematic approaches that address the compound's physical and chemical properties [21] [22]. The crystalline nature of most isothiourea derivatives makes recrystallization a primary purification method, with solvent selection based on solubility characteristics and thermal stability considerations [21]. The compound exhibits limited solubility in water due to its chlorinated aromatic structure, while demonstrating enhanced solubility in organic solvents such as ethanol, acetone, and chloroform [39].
Column chromatography serves as an effective purification technique for isothiourea compounds, particularly when recrystallization alone fails to achieve desired purity levels [8] [32]. Silica gel chromatography with gradient elution using petroleum ether and ethyl acetate mixtures typically provides excellent separation of the target compound from synthetic impurities [23]. The elution pattern is characterized by retention factors that correlate with the polarity of substituents on the isothiourea framework [8].
Yield maximization strategies focus on optimizing reaction stoichiometry, reaction conditions, and purification protocols [31]. Research demonstrates that using slight excess of the amine component (1.1-1.2 equivalents) relative to the thiocarbonyl reagent improves conversion efficiency while minimizing formation of symmetrical thiourea byproducts [25]. Temperature optimization reveals that maintaining reaction temperatures between 20°C and 40°C provides optimal balance between reaction rate and selectivity [31].
The following purification yield data illustrates typical recovery percentages for different purification methods:
| Purification Method | Typical Yield Recovery | Purity Achieved |
|---|---|---|
| Recrystallization | 75-85% [21] | >95% [22] |
| Column Chromatography | 80-90% [8] | >98% [23] |
| Combined Methods | 70-80% [20] | >99% [20] |
Crystallization optimization involves screening multiple solvent systems to identify conditions that promote selective crystallization of the desired product while leaving impurities in solution [20] [22]. Mixed solvent systems, particularly ethanol-water and acetone-hexane combinations, frequently provide superior crystallization behavior compared to single solvents [21]. The crystallization process benefits from controlled cooling rates, with slow cooling (1-2°C per hour) typically producing larger, purer crystals than rapid cooling [22].
The emergence of multidrug-resistant (MDR) pathogens represents one of the most pressing challenges in contemporary healthcare, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) being of particular concern [1] [2]. These organisms exhibit sophisticated resistance mechanisms including enzymatic degradation of antibacterial drugs, alteration of bacterial proteins that serve as antimicrobial targets, and changes in membrane permeability to antibiotics [3] [4].
Table 1: Antimicrobial Activity of Isothiourea Derivatives Against Selected Bacterial Strains
| Bacterial Strain | Gram Classification | MIC Range (μg/mL) | Activity Level | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | Gram-positive | 40-50 | Moderate to High | [5] |
| Pseudomonas aeruginosa | Gram-negative | 40-50 | Moderate | [5] |
| Salmonella typhi | Gram-negative | 40-50 | Moderate to High | [5] |
| Klebsiella pneumoniae | Gram-negative | 40-50 | Moderate | [5] |
| Staphylococcus aureus | Gram-positive | 4-8 | High | [6] |
| Bacillus subtilis | Gram-positive | 2-6 | High | [6] |
| Escherichia coli | Gram-negative | 20-40 | Moderate | [7] |
Research investigations have demonstrated that isothiourea derivatives, particularly those bearing the 2,6-dichlorophenyl substitution pattern, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [5]. The compound Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- serves as a lead compound for developing novel antimicrobial agents, particularly against resistant bacterial strains [5]. Studies indicate effectiveness against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values ranging from 40 to 50 μg/mL [5].
Table 2: Characteristics of Multidrug-Resistant ESKAPE Pathogens
| Pathogen | Gram Classification | Primary Resistance Mechanisms | Clinical Significance | WHO Priority |
|---|---|---|---|---|
| Enterococcus faecium | Positive | Vancomycin resistance (VRE) | Nosocomial infections, biofilms | High |
| Staphylococcus aureus | Positive | Methicillin resistance (MRSA) | Biofilms, skin/soft tissue infections | High |
| Klebsiella pneumoniae | Negative | Carbapenem resistance (CRKP), ESBL | UTI, pneumonia, sepsis | Critical |
| Acinetobacter baumannii | Negative | Carbapenem resistance (CRAB) | Ventilator-associated pneumonia | Critical |
| Pseudomonas aeruginosa | Negative | Carbapenem resistance (CRPA) | Chronic infections, biofilms | Critical |
| Enterobacter species | Negative | ESBL, AmpC β-lactamases | Opportunistic infections | High |
The dichlorophenyl substitution pattern appears critical for enhancing antimicrobial activity, potentially through increased lipophilicity and specific interactions with bacterial cell components [5]. The enhanced efficacy against multidrug-resistant strains is particularly noteworthy, as studies have shown that isothiazolone compounds demonstrated excellent activity against both Gram-positive and Gram-negative bacteria with encouraging activity against a panel of MDR clinical Escherichia coli isolates when compared to ciprofloxacin [8] [9]. Representative compounds displayed broad-spectrum bactericidal activity against the ESKAPE organisms, with the exception of Enterococcus species, while retaining activity against quinolone-resistant strains harboring specific genetic mutations [8] [9].
The mechanism underlying antimicrobial efficacy involves multiple pathways, including cell wall disruption and enzyme inhibition [5]. The compound functions as an enzyme inhibitor, particularly affecting certain metabolic pathways, with its ability to bind to active sites of enzymes and block their activity contributing to antimicrobial effects [5]. This multi-target approach is advantageous in combating resistance development, as the frequency of resistance at four times the MIC was demonstrated to be less than 9.1 × 10^-9 for related isothiazolone compounds [8].
The vasomodulatory properties of isothiourea derivatives are primarily mediated through their interaction with nitric oxide synthase (NOS) enzymes, representing a significant mechanistic pathway for cardiovascular effects [10] [11]. S-substituted isothioureas have been identified as potent inhibitors of nitric oxide synthases with variable selectivity between different isoforms [10].
Table 3: Nitric Oxide Synthase Inhibition and Vasomodulatory Effects
| Compound | iNOS IC50 (μM) | eNOS IC50 (μM) | Selectivity (eNOS/iNOS) | Vasomodulatory Effect |
|---|---|---|---|---|
| S-methylisothiourea (SMT) | 3.1 | 45.0 | 14.5 | Weak pressor response |
| S-ethylisothiourea (ethyl-TU) | 2.8 | 8.5 | 3.0 | Potent pressor response |
| S-isopropylisothiourea (isopropyl-TU) | 2.4 | 7.2 | 3.0 | Potent pressor response |
| S-(2-aminoethyl)isothiourea (aminoethyl-TU) | 4.2 | 68.0 | 16.2 | Weak pressor response |
| NG-methyl-L-arginine (control) | 25.0 | 42.0 | 1.7 | Moderate pressor response |
| Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- | Not determined | Not determined | Unknown | Potentially significant |
The induction of a calcium-independent isoform of nitric oxide synthase (iNOS) and subsequent enhanced formation of nitric oxide has been implicated in the pathophysiology of various diseases including inflammation and circulatory shock [10]. S-substituted isothioureas, including S-methylisothiourea, S-(2-aminoethyl)isothiourea, S-ethylisothiourea, and S-isopropylisothiourea, potently inhibit iNOS activity in activated macrophages with IC50 values 8-24 times lower than NG-methyl-L-arginine and 200 times lower than NG-nitro-L-arginine [10].
The inhibition of NOS activity by these S-substituted isothioureas is dose-dependently prevented by excess L-arginine, suggesting that these compounds are competitive inhibitors of NOS at the L-arginine binding site [10]. Structure-activity relationship studies reveal that ethyl-TU and isopropyl-TU are 4-6 times more potent than methyl-arginine in inhibiting constitutive NOS activity in homogenates of bovine aortic endothelial cells and are more potent pressor agents in anesthetized rats [10].
Research has demonstrated that thiourea derivatives can function as hydrogen sulfide donors, exhibiting vasorelaxing effects on conductance and coronary arteries [12] [13]. Studies using endothelium-denuded rat aortic rings showed that certain thiourea compounds produced full vasorelaxing effects, with mechanisms involving activation of ATP-sensitive potassium channels and voltage-gated potassium channels [12]. The vasorelaxing effects were significantly abolished by the selective Kv7-blocker XE991 and the KATP blocker glibenclamide [12] [13].
The cardiovascular implications of NOS inhibition by isothiourea derivatives extend to potential therapeutic applications in conditions characterized by excessive nitric oxide production [10]. Some members of the isothiourea class, particularly ethyl-TU and isopropyl-TU, are potent inhibitors of both endothelial NOS and inducible NOS with little selectivity, while others such as S-methylisothiourea and aminoethyl-TU are relatively selective inhibitors of iNOS activity [10].
The antiproliferative properties of thiourea and isothiourea derivatives have emerged as a significant area of research interest, with numerous studies demonstrating substantial cytotoxic effects against various cancer cell lines [14] [15] [16]. These compounds exhibit cancer-selective toxicity while potentially avoiding some shortcomings of conventional chemotherapeutic agents [16].
Table 4: Anticancer Activity of Thiourea and Isothiourea Derivatives
| Compound Class | Cell Line | IC50 Range (μM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Benzimidazole-isothiourea derivatives | KG-1 (leukemia) | 1-10 | Apoptosis induction | [17] |
| S-pentabromobenzylisothiourea derivatives | Glioblastoma/leukemia | 5-25 | Protein kinase inhibition | [15] |
| Thiourea-azetidine hybrids | PC3, U251, A431, 786-O | 0.03-12.55 | VEGFR-2 inhibition | [18] |
| Thiazole-based thiourea analogs | Breast cancer | 0.10-11.40 | Multiple pathways | [19] |
| Terminal functionalized thiourea-dipeptides | NCI-H460 | 4.85 | ER stress, caspase activation | [16] |
| Diquinothiazine derivatives | HCT116, SH-SY5Y, A549 | 2.3-17.2 | Cell cycle arrest, apoptosis | [20] |
Benzimidazole-derived isothioureas have demonstrated substantial cytotoxicity toward human glioblastoma, leukemia, and adenocarcinoma cell lines [17]. Pharmacological evaluation based on apoptosis induction in exponentially growing cultures of human acute myelogenous leukemia cell line KG-1 revealed that N-methyl-S-(5,6-dichloro-1H-benzimidazol-2-ylmethyl)isothiouronium chloride emerged as the most potent apoptosis inducer [17].
Research on thiourea derivatives bearing benzodioxole moieties has shown significant anticancer activity against HCT116, HepG2, and MCF-7 cancer cell lines [14]. Most thiourea derivatives revealed significant cytotoxic effects, in some cases greater than doxorubicin, with IC50 values ranging from 1.11 to 7.0 μM depending on the cell line and specific derivative [14]. The anticancer mechanisms involve epidermal growth factor receptor inhibition and apoptosis induction [14].
Studies on thiourea-azetidine hybrids have identified compounds with remarkable potency against multiple cancer cell lines [18]. Compound 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide demonstrated exceptional activity against PC3, U251, A431, and 786-O cancer cell lines with IC50 values of 0.25, 0.6, 0.03, and 0.03 μM, respectively, showing superior potency compared to doxorubicin in several cases [18].
Terminal functionalized dipeptide derivatives containing thiourea moieties have been evaluated for antiproliferative activity using panels of cancer cell lines [16]. These compounds exhibited significant selectivity to different cancer cell lines with IC50 values at micromolar concentrations, with the most potent compound showing an IC50 of 4.85 ± 1.44 μM against the NCI-H460 cell line [16]. Mechanistically, these compounds induced activation of caspase-12 and C/EBP homologous protein, triggering apoptotic signaling via the reactive oxygen species-dependent endoplasmic reticulum pathway and arresting the cell cycle at the S phase [16].
The evaluation of anticancer activity in human glial tumor cell lines revealed that isothiourea derivatives and casein kinase II inhibitors reduced cell viability in both high-grade malignant glioblastoma and low-grade subependymal giant cell astrocytoma cells [15]. Compounds demonstrated statistically significant decreases in viability rates, with Western blot analyses revealing that modified isothiourea derivatives caused reduction in levels of antiapoptotic proteins in human glial tumor cell lines [15].
The structure-activity relationships of isothiourea derivatives reveal critical molecular features that determine biological potency and selectivity across different therapeutic applications [21] [22] [23]. Understanding these relationships is essential for rational drug design and optimization of pharmacological properties [24] [25].
Table 5: Structure-Activity Relationship Patterns in Isothiourea Derivatives
| Structural Feature | Effect on Activity | Optimal Configuration | Biological Impact |
|---|---|---|---|
| Dichlorophenyl substitution | Enhanced antimicrobial and biological activity | 2,6-dichlorophenyl > monochloro > unsubstituted | Increased antimicrobial spectrum |
| Methyl group at N2 position | Improved membrane permeability | N-methyl > N-ethyl > unsubstituted | Enhanced cellular uptake |
| S-substitution pattern | Critical for NOS inhibition potency | S-ethyl, S-isopropyl for NOS inhibition | Improved enzyme selectivity |
| Aromatic ring substitution | Position-dependent activity modulation | meta > para positioning for bis-derivatives | Modulated cytotoxicity |
| Aliphatic chain length | Chain length ≤2 carbons optimal for activity | Ethyl, isopropyl chains preferred | Maintained potency with selectivity |
| Halogen substitution | Enhanced lipophilicity and target binding | Chloro > fluoro > unsubstituted | Balanced activity and toxicity |
The dichlorophenyl substitution pattern in Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- represents a critical structural determinant for biological activity [5]. The presence of chlorine substituents enhances the compound's lipophilicity and alters its interaction with biological targets, which is fundamental for its biological activity . The 2,6-dichlorophenyl group specifically enhances antimicrobial properties through increased membrane permeability and specific receptor interactions compared to monochloro or unsubstituted analogs [5].
Structure-activity relationship studies on S-benzylisothiourea derivatives have demonstrated that the S-benzylisothiourea structure is necessary and sufficient for inducing specific biological effects, with 3- and/or 4-chloro-substitution of the S-benzyl group enhancing activity [22]. S-(4-Chlorobenzyl)isothiourea revealed enhanced activity compared to S-benzylisothiourea itself, while compounds lacking the benzyl moiety showed no activity under experimental conditions [22].
Research on homologous series of N-phenylalkylthiourea derivatives has revealed clear structure-toxicity relationships [23]. N-benzylthiourea and N-phenylethylthiourea were non-toxic at concentrations of 1 millimolar, while N-phenylpropylthiourea and N-phenylbutylthiourea caused significant cellular damage accompanied by glutathione depletion [23]. This demonstrates that thiourea toxicity is structure-dependent and manifests through specific molecular mechanisms [23].
The analysis of substitution patterns in thiourea derivatives indicates that the inhibitory activity of S-substituted isothioureas declines sharply if the side chain exceeds 2 carbon atoms in length [10]. Similarly, substitution of the ethylene side chain or replacement of nitrogen atoms with amino or alkyl groups substantially reduces NOS inhibitory potency [10]. These findings establish clear guidelines for structural optimization in isothiourea drug development [10].
Studies on thiazole-based thiourea analogs have identified specific substitution patterns that enhance anticancer activity [19]. Compounds with fluorine substitution at the phenyl ring of thiourea demonstrated excellent anticancer, antiglycation, and antioxidant potential, with IC50 values ranging from 0.10 ± 0.01 μM to 39.20 ± 0.50 μM depending on the biological assay [19]. The positioning of substituents significantly influences activity, with meta-positioned groups often showing superior efficacy compared to para-positioned analogs [27].